molecular formula C8H11NO2S B2906292 [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone CAS No. 2059937-36-7

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2906292
CAS No.: 2059937-36-7
M. Wt: 185.24
InChI Key: LDIYRGGFDHLLHC-UHFFFAOYSA-N
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Description

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS: 2059937-36-7) is a sulfonamide derivative characterized by a hydroxyl-substituted phenyl ring attached to a sulfoximine core. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound features a dimethylated sulfur center bonded to an imino group and a 2-hydroxyphenyl substituent, creating a planar geometry that influences its electronic and steric properties.

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(2,11)9-7-5-3-4-6-8(7)10/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYRGGFDHLLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenol with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name (CAS) Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone (2059937-36-7) 2-hydroxyphenyl C₈H₁₂N₂OS 184.26 High polarity due to -OH; potential H-bonding
[(2-Aminophenyl)imino]dimethyl-λ⁶-sulfanone (1862526-31-5) 2-aminophenyl C₈H₁₂N₂OS 184.26 Enhanced nucleophilicity from -NH₂; likely basic
[(4-Aminophenyl)imino]dimethyl-λ⁶-sulfanone (N/A) 4-aminophenyl C₈H₁₂N₂OS 184.26 Para-substitution reduces steric hindrance; improved stability
[(2-Bromophenyl)imino]dimethyl-λ⁶-sulfanone (N/A) 2-bromophenyl C₈H₁₀BrNOS 248.14 Bromine increases molecular weight and lipophilicity; potential for cross-coupling reactions
[(3-Bromophenyl)imino]dimethyl-λ⁶-sulfanone (N/A) 3-bromophenyl C₈H₁₀BrNOS 248.14 Meta-substitution alters electronic distribution vs. ortho/para analogs

Key Observations :

  • Ortho vs.
  • Functional Group Effects: The hydroxyl group in the target compound enhances polarity and H-bonding capacity, whereas amino groups (e.g., 2-aminophenyl) impart basicity and nucleophilicity .

Heteroatom and Structural Modifications

Table 2: Heteroatom and Core Modifications

Compound Name (CAS) Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone (1621962-58-0) Pyridinyl substituent C₇H₁₀N₂OS 170.24 Pyridine introduces aromatic N, enhancing coordination potential
[(2-Aminoethyl)imino]dimethyl-λ⁶-sulfanone HCl (1621962-48-8) Aliphatic aminoethyl + HCl C₄H₁₃ClN₂OS 172.68 Charged species; improved water solubility due to HCl salt
Ethyl(imino)(2-methylphenyl)-λ⁶-sulfanone (2059954-57-1) Ethyl + 2-methylphenyl C₉H₁₃NOS 183.27 Increased hydrophobicity from ethyl and methyl groups

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Pyridinyl () and aminoethyl () groups expand utility in metal coordination or salt formation, respectively.
  • Alkyl Chain Effects : Ethyl and methyl groups () reduce polarity, favoring lipid membrane permeability in biological systems .

Physicochemical and Application Comparisons

Table 3: Physicochemical and Functional Data

Property [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone [(2-Bromophenyl)imino]dimethyl-λ⁶-sulfanone Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone
Polarity High (hydroxyl group) Moderate (bromine) Moderate (pyridine N)
Solubility Likely polar solvents (e.g., DMSO, water) Organic solvents (e.g., chloroform) Polar aprotic solvents (e.g., acetone)
Reactivity H-bond donor; acidic proton Electrophilic bromine site Lewis basic (pyridine N)
Potential Applications Pharmaceutical intermediates Cross-coupling reagents Coordination complexes

Key Insights :

  • Reactivity : Brominated analogs () are suited for Suzuki-Miyaura couplings, while pyridinyl derivatives () may act as ligands in catalysis .

Biological Activity

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a sulfanone derivative characterized by its hydroxyphenyl group and imino linkage. Its molecular formula is C₇H₉N₁O₂S, and it has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the compound's biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the hydroxy group allows for hydrogen bonding, while the imino and sulfanone groups facilitate diverse chemical interactions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanoneHydroxy group at para positionDifferent substitution pattern
[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanoneBromine substituent at ortho positionHalogenated variant
[(4-Chlorophenyl)imino]dimethyl-lambda6-sulfanoneChlorine substituent at para positionDifferent halogen impact on reactivity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting that derivatives of this compound may serve as potential antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been documented. The hydroxyphenyl group is known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
  • Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to reduce oxidative stress showed that it significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, by approximately 50% compared to control groups.
  • Mechanistic Insights : Interaction studies revealed that this compound binds to specific proteins involved in oxidative stress response pathways, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Future Directions

While preliminary data on the biological activity of this compound are promising, further research is necessary to fully elucidate its pharmacological properties and therapeutic potential. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile in animal models.
  • Mechanistic studies to understand the detailed pathways through which this compound exerts its effects.
  • Development of derivatives that may enhance its biological activity or reduce toxicity.

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone, and how do reaction conditions influence yield? A: Synthesis typically involves nucleophilic substitution or condensation reactions between 2-hydroxyphenylamine derivatives and dimethyl sulfoximine precursors. Key steps include:

  • Fluorination/Functionalization: Introducing the hydroxyl group via electrophilic substitution (e.g., using hydroxylation agents like H₂O₂ under acidic conditions) .
  • Sulfoximine Formation: Reacting with dimethyl sulfoximine in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification: Column chromatography or recrystallization to achieve >95% purity.
    Yield optimization depends on temperature control, stoichiometric ratios, and solvent polarity. For example, excess dimethyl sulfoximine (1.2–1.5 equivalents) improves conversion rates .

Characterization:

  • NMR: ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.1–3.3 ppm for methyl groups) .
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) .

Advanced Structural Analysis

Q: How do researchers resolve contradictions in spectroscopic data for this compound derivatives? A: Discrepancies in NMR or IR spectra often arise from tautomerism (imine-enamine equilibria) or steric effects from the hydroxyl group. Strategies include:

  • Variable Temperature (VT) NMR: To observe dynamic equilibria and assign resonances accurately .
  • X-ray Crystallography: Resolves ambiguity in bond lengths and angles (e.g., S=O vs. S–N configurations) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electronic environments and validate experimental data .

Biological Activity and Mechanism

Q: What methodologies are used to investigate the biological activity of this compound? A: Focus areas include enzyme inhibition and antimicrobial assays:

  • Enzyme Kinetics: Measure inhibition constants (Kᵢ) for targets like dihydropteroate synthase (DHPS) using UV-Vis spectroscopy .
  • Antimicrobial Testing: Broth microdilution (MIC values) against S. aureus or E. coli .
  • Cellular Uptake: LC-MS quantifies intracellular concentrations in HeLa or HEK293 cells .

Mechanistic Insight:
The hydroxyl group enhances hydrogen bonding with active-site residues (e.g., Tyr-121 in DHPS), while the sulfanone moiety stabilizes covalent interactions .

Data Contradiction Analysis

Q: How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions? A: Disparities often stem from solvent effects or competing pathways:

  • Solvent Polarity: Polar solvents (e.g., DMSO) favor SN2 mechanisms, while nonpolar solvents (toluene) promote radical intermediates .
  • Competing Oxidation: The hydroxyl group may oxidize to quinone under aerobic conditions, altering reactivity. Controlled inert atmospheres (N₂/Ar) mitigate this .
  • Kinetic Profiling: Use stopped-flow UV-Vis to monitor intermediate formation and identify dominant pathways .

Advanced Applications in Drug Design

Q: What strategies improve the pharmacokinetic profile of this compound derivatives? A: Key approaches include:

  • Lipophilicity Optimization: Introduce alkyl chains (e.g., methyl/ethyl) to adjust logP values (target range: 1.5–2.5) .
  • Prodrug Design: Mask the hydroxyl group as an acetyl ester to enhance bioavailability .
  • Targeted Delivery: Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC₉H₁₂N₂O₂S
LogP (Calculated)1.8 (MarvinSketch)
Aqueous Solubility0.5 mg/mL (pH 7.4, 25°C)
Thermal StabilityDecomposes at 210°C (DSC)

Contradictions in Biological Efficacy

Q: Why do some studies report potent antibacterial activity while others show no effect? A: Variations arise from:

  • Strain-Specific Resistance: Efflux pumps in Gram-negative bacteria reduce intracellular concentrations .
  • Redox Sensitivity: The hydroxyl group’s susceptibility to oxidation inactivates the compound under certain conditions .
  • Assay Conditions: Differences in pH (e.g., acidic vs. neutral media) alter ionization states and activity .

Key Recommendations for Researchers:

  • Prioritize X-ray crystallography for unambiguous structural assignments .
  • Use anaerobic conditions for reactions involving the hydroxyl group .
  • Screen derivatives for improved metabolic stability via hepatic microsome assays .

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